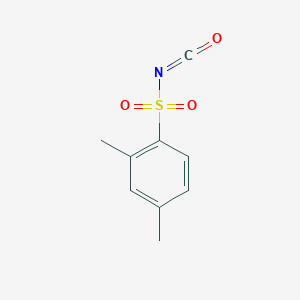

2,4-Dimethylbenzene-1-sulfonyl isocyanate

Description

2,4-Dimethylbenzene-1-sulfonyl isocyanate is a sulfonyl isocyanate derivative featuring a benzene ring substituted with methyl groups at the 2- and 4-positions. Its molecular formula is C₉H₉NO₃S, with a molecular weight of 211.23 g/mol. The compound’s structure combines the electrophilic isocyanate group (–NCO) with a sulfonyl moiety (–SO₂–), making it reactive toward nucleophiles like amines and alcohols. The dual methyl substituents influence both electronic and steric properties, distinguishing it from simpler analogues such as p-toluenesulfonyl isocyanate (4-methylbenzene-1-sulfonyl isocyanate).

Properties

IUPAC Name |

2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMSCEBQAVDZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzene-1-sulfonyl isocyanate typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the benzene ring.

Nucleophilic Addition: Reagents such as primary amines or alcohols are used under mild conditions to form the corresponding urea or carbamate derivatives.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Nucleophilic Addition: Urea and carbamate derivatives, depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylbenzene-1-sulfonyl isocyanate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Data Table: Comparative Properties of Sulfonyl Isocyanates

Research Findings and Insights

- Steric vs.

- Synthesis Challenges : Methoxy-substituted analogues face discontinuation due to stability issues, whereas methyl groups offer simpler synthesis and better shelf life .

- Future Directions : Comparative studies on the hydrolysis rates and carbamate formation efficiency of this compound versus its analogues are needed to validate theoretical advantages.

Biological Activity

2,4-Dimethylbenzene-1-sulfonyl isocyanate, also known as toluene-2,4-disulfonyl isocyanate, is a sulfonamide derivative that has garnered attention for its diverse applications in biological and chemical research. This compound serves as a versatile building block in the synthesis of various biologically active molecules, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H11N2O2S. Its structure features a sulfonyl group attached to a dimethylbenzene moiety and an isocyanate functional group, which contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 197.26 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Causes severe skin burns and eye damage |

The biological activity of this compound primarily stems from its ability to modify biomolecules through electrophilic reactions. The isocyanate group can react with nucleophiles such as amines and thiols, leading to the formation of stable urea or thiourea derivatives. This reactivity allows for the selective modification of proteins and other biomolecules, which can be exploited in drug design and development.

Applications in Medicinal Chemistry

- Protein Modification : The compound has been utilized to modify proteins for various applications, including the development of enzyme inhibitors and targeted drug delivery systems .

- Synthesis of Bioactive Compounds : It serves as a key intermediate in the synthesis of several biologically active compounds, including those targeting g-secretase and other receptors involved in neurodegenerative diseases .

Study 1: Inhibition of Enzyme Activity

A study investigated the use of this compound as a covalent inhibitor of specific enzymes involved in cancer progression. The compound demonstrated significant inhibitory effects on target enzymes, leading to reduced cell proliferation in vitro. The mechanism was attributed to the formation of stable enzyme-inhibitor complexes through nucleophilic attack on the isocyanate group.

Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of derivatives synthesized from this compound. Various derivatives were tested against gram-positive and gram-negative bacteria, showing promising results with certain modifications enhancing potency against resistant strains.

Research Findings

Recent research has highlighted the potential of this compound in developing novel therapeutic agents. Its ability to selectively modify biomolecules positions it as a valuable tool in pharmaceutical chemistry:

- Cytotoxicity : Studies indicate that compounds derived from this sulfonamide exhibit cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction.

- Selectivity : The specificity of reactions involving this compound allows for targeted modifications that can enhance drug efficacy while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.